molecular formula C6H8BrClN2 B155832 4-Bromophenylhydrazine hydrochloride CAS No. 622-88-8

4-Bromophenylhydrazine hydrochloride

Cat. No.: B155832
CAS No.: 622-88-8
M. Wt: 223.5 g/mol
InChI Key: RGGOWBBBHWTTRE-UHFFFAOYSA-N
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Description

4-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the para position of the phenyl ring. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromophenylhydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification. The process begins with the diazotization of an arylamine to form a diazonium salt. This is followed by a reduction reaction using zinc powder and concentrated hydrochloric acid to yield the hydrazine derivative. The final product is obtained through purification and salification steps .

Industrial Production Methods

In industrial settings, the preparation method is optimized for higher yield and purity. The use of concentrated hydrochloric acid ensures strong acidity, which is crucial for the smooth progression of the reaction. Zinc powder is preferred as a reducing agent due to its good reduction performance and ease of removal of impurities. The product is then purified using acetone, which helps in achieving high purity and desirable appearance .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromophenylhydrazine hydrochloride involves the formation of a bromonium ion intermediate when the bromine atom is targeted by a nucleophile. This intermediate then undergoes nucleophilic substitution reactions, leading to the formation of new organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

4-Bromophenylhydrazine hydrochloride can be compared with other similar compounds, such as:

  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Methoxyphenylhydrazine hydrochloride
  • 4-Methylphenylhydrazine hydrochloride

These compounds share similar structures but differ in the substituent groups on the phenyl ring. The presence of different substituents can influence the reactivity and applications of these compounds. For example, the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its fluorine, chlorine, methoxy, and methyl counterparts .

Properties

IUPAC Name

(4-bromophenyl)hydrazine;hydrochloride
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InChI

InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGOWBBBHWTTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883508
Record name Hydrazine, (4-bromophenyl)-, hydrochloride (1:1)
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Molecular Weight

223.50 g/mol
Source PubChem
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CAS No.

41931-18-4, 622-88-8
Record name Hydrazine, (4-bromophenyl)-, hydrochloride (1:?)
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Record name 4-Bromophenylhydrazine hydrochloride
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Record name Hydrazine, (4-bromophenyl)-, hydrochloride (1:1)
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Record name Hydrazine, (4-bromophenyl)-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-bromophenylhydrazine hydrochloride enable C-terminal sequencing of peptides?

A1: this compound (BPH) plays a crucial role in a specific C-terminal peptide sequencing method using mass spectrometry. [] The technique focuses on selectively derivatizing the C-terminal carboxyl group of a peptide, even in the presence of side chain carboxyl groups. This selectivity is achieved using 1-ethyl-3[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) alongside BPH in a single reaction. This process introduces a bromine atom specifically at the peptide's C-terminus. During mass spectrometry analysis, fragmentation of the derivatized peptide generates ions carrying the characteristic bromine signature in the y-series ions. This signature significantly simplifies C-terminal sequencing due to the distinctive isotopic pattern of bromine and helps differentiate between free acid and amide forms of the C-terminal carboxyl group.

Q2: Can this compound be used to synthesize complex molecules beyond simple tryptamines?

A2: While the provided research highlights the use of this compound in synthesizing branched tryptamines via the Cloke-Stevens/Grandberg rearrangement, [] its broader application in synthesizing more complex molecules requires further investigation. The research primarily focuses on utilizing this compound with various cyclopropylketones to yield specific tryptamine derivatives. Further studies exploring its reactivity with different functional groups and under diverse reaction conditions are needed to fully ascertain its potential for constructing a wider range of complex molecules.

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